molecular formula C20H16Cl2N2O B2686815 4-(benzyloxy)benzenecarbaldehyde N-(2,4-dichlorophenyl)hydrazone CAS No. 477862-97-8

4-(benzyloxy)benzenecarbaldehyde N-(2,4-dichlorophenyl)hydrazone

Cat. No. B2686815
CAS RN: 477862-97-8
M. Wt: 371.26
InChI Key: AJDSKVDGUMJXCF-YDZHTSKRSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(benzyloxy)benzenecarbaldehyde N-(2,4-dichlorophenyl)hydrazone include its molecular formula (C20H16Cl2N2O) and molecular weight (371.26). Additional properties such as melting point, boiling point, and density are mentioned, but specific values are not provided .

Scientific Research Applications

Hole Transporting and Photoelectrical Properties

4-(benzyloxy)benzenecarbaldehyde N-(2,4-dichlorophenyl)hydrazone, alongside other similar compounds, has been researched for its hole transporting properties. Studies show that such compounds exhibit promising thermal, optical, and photoelectrical characteristics. Specifically, compounds like 3,4-ethylenedioxythiophene-2-carbaldehyde N-(2,3-epoxypropyl)-N-phenylhydrazone have been synthesized and analyzed for their glass-forming capabilities and hole drift mobilities. These findings suggest potential applications in the development of materials for electronic devices due to their ability to form glasses with various glass transition temperatures and exhibit significant hole drift mobilities in films (Lygaitis et al., 2006).

Antimicrobial and Antioxidant Activities

Hydrazones, including derivatives of 4-(benzyloxy)benzenecarbaldehyde, have been synthesized and evaluated for antimicrobial and antioxidant activities. These compounds have shown varying degrees of growth inhibition activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Notably, certain derivatives have demonstrated superior free-radical scavenging abilities, indicating their potential as effective antimicrobial and antioxidant agents (Nastasă et al., 2015).

Monoamine Oxidase Inhibitors

Research into the monoamine oxidase (MAO) inhibitory activities of substituted acylhydrazones, including those related to 4-(benzyloxy)benzenecarbaldehyde, has highlighted their potential in treating neurodegenerative disorders. Compounds featuring the 4-(benzyloxy)phenyl group have led to some of the most active inhibitors, demonstrating the importance of high lipophilicity for activity. Such findings could be crucial for developing new treatments for diseases characterized by the degeneration of neuronal systems (Bernard et al., 1995).

properties

IUPAC Name

2,4-dichloro-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O/c21-17-8-11-20(19(22)12-17)24-23-13-15-6-9-18(10-7-15)25-14-16-4-2-1-3-5-16/h1-13,24H,14H2/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDSKVDGUMJXCF-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyloxy)benzenecarbaldehyde N-(2,4-dichlorophenyl)hydrazone

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